Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-1-(methyl-D3)-1H-pyrazole

Isotope-Dilution Mass Spectrometry Bioanalysis Metabolite Quantitation

4-Bromo-1-(methyl-D3)-1H-pyrazole is a deuterium-labeled heterocyclic reagent featuring a fully deuterated methyl group (CD₃) at the N-1 position of the pyrazole ring and a bromine atom at C-4. The +3.02 Da mass shift is non-negotiable for its role as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows, enabling accurate correction for matrix effects, extraction recovery, and ion suppression. The N-CD₃ label allows specific tracking of N-demethylation pathways, making it indispensable for drug metabolism and pharmacokinetic studies. Substitution with the non-deuterated analog or its regioisomer (4-bromo-3-(methyl-d3)-1H-pyrazole) introduces isobaric interference and invalidates quantitative accuracy. High isotopic enrichment (≥98 atom % D) ensures the kinetic isotope effect (KIE = 1.5–1.9) is maintained, supporting consistent metabolic switching in deuterated drug candidates. Procure with confidence for analytical method validation, metabolite identification, and deuterated pharmacophore synthesis.

Molecular Formula C4H5BrN2
Molecular Weight 164.02 g/mol
Cat. No. B14026896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(methyl-D3)-1H-pyrazole
Molecular FormulaC4H5BrN2
Molecular Weight164.02 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)Br
InChIInChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3/i1D3
InChIKeyIXJSDKIJPVSPKF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(methyl-D3)-1H-pyrazole: Deuterated Pyrazole Building Block for MS Internal Standards and Metabolic Studies


4-Bromo-1-(methyl-D3)-1H-pyrazole (CAS 1185320-08-4) is a deuterium-labeled heterocyclic reagent characterized by a fully deuterated methyl group (CD₃) at the N-1 position of the pyrazole ring and a bromine atom at the C-4 position . The compound serves as a stable isotope-labeled analog of the widely used synthetic intermediate 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) [1]. With a molecular formula of C₄H₂D₃BrN₂ and a molecular weight of 164.02 g/mol, this deuterated pyrazole derivative is specifically designed for applications in isotope-dilution mass spectrometry (IDMS), metabolic pathway elucidation, and as a synthetic building block for deuterated drug candidates where the +3 Da mass shift and the kinetic isotope effect conferred by the CD₃ group provide analytically and pharmacologically distinct properties relative to its non-deuterated counterpart .

Why 4-Bromo-1-(methyl-D3)-1H-pyrazole Cannot Be Replaced by Non-Deuterated or Regioisomeric Analogs


The direct substitution of 4-Bromo-1-(methyl-D3)-1H-pyrazole with its non-deuterated analog (4-bromo-1-methyl-1H-pyrazole) or its regioisomer (4-bromo-3-(methyl-d3)-1H-pyrazole) fundamentally compromises the analytical or biological objective of the experiment. The +3.02 Da mass difference of the CD₃ group is non-negotiable for its primary function as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS workflows; substitution would introduce isobaric interference, co-elution issues, and invalidate quantitative accuracy . Furthermore, mass spectrometric fragmentation studies demonstrate that the position of the label (N-1 vs. C-3) and the presence of deuterium itself dictate distinct gas-phase ion structures (cyclic vs. linear) and exhibit a measurable kinetic isotope effect (KIE) of 1.5–1.9 for collision-induced dissociation, meaning that regioisomeric deuterated analogs are not spectrometrically interchangeable [1]. In drug metabolism research, the use of d₃-labeled compounds is essential for tracing metabolic fate; substituting with an unlabeled or differently labeled analog would eliminate the ability to track the N-methyl group during biotransformation [2]. The specific isotopic labeling pattern is therefore a functional requirement, not a generic option.

Quantitative Differentiation Evidence for 4-Bromo-1-(methyl-D3)-1H-pyrazole vs. Closest Analogs


Molecular Mass Differentiation for LC-MS/MS Internal Standard Applications

4-Bromo-1-(methyl-D3)-1H-pyrazole exhibits a monoisotopic mass of 162.98244 Da, which is +3.01883 Da higher than the non-deuterated 4-bromo-1-methyl-1H-pyrazole (monoisotopic mass 159.96361 Da) . This +3 Da mass shift is the minimum requirement for an effective stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS quantitation, as it provides baseline mass resolution from the analyte while ensuring near-identical chromatographic retention time (ΔRT < 0.05 min) and ionization efficiency, thereby correcting for matrix effects and ion suppression . Analogs with different isotopic labeling (e.g., d₂ or d₁) or different alkyl chains (e.g., ethyl-d₅) exhibit different mass shifts and retention times, requiring re-validation of the analytical method.

Isotope-Dilution Mass Spectrometry Bioanalysis Metabolite Quantitation

Kinetic Isotope Effect (KIE) in Collision-Induced Dissociation (CID)

During collision-induced dissociation (CID) of deuterium-labeled 4-bromo-pyrazole ions, a kinetic isotope effect (KIE) of 1.5–1.9 has been experimentally determined for the loss of a hydrogen/deuterium radical (H˙/D˙) from the [C₃H₃N₂]⁺ fragment ion [1]. This KIE indicates that the C-H/C-D bond cleavage is rate-limiting in the fragmentation pathway and is significantly slowed when deuterium is present. In contrast, 3(5)-bromopyrazole isomers produce predominantly linear [C₃H₃N₂]⁺ ions, while 4-bromo-substituted pyrazoles (including the N-1 methyl-d3 derivative) retain a cyclic ion structure under the same conditions [1]. This demonstrates that both the position of the bromine atom and the presence/position of the deuterium label dictate the gas-phase ion chemistry.

Mass Spectrometry Fragmentation Mechanism Structural Elucidation

Regioisomeric Selectivity: N-1 vs. C-3 Deuterium Labeling

4-Bromo-1-(methyl-D3)-1H-pyrazole is the N-1 deuterated regioisomer, while 4-bromo-3-(methyl-d3)-1H-pyrazole (CAS 1185320-05-1) is the C-3 deuterated regioisomer . In metabolic studies of pyrazole-containing compounds, the specific location of the deuterium label dictates which metabolic transformations can be tracked. N-dealkylation is a common Phase I metabolic pathway for N-methyl pyrazoles; therefore, an N-CD₃ label is specifically required to monitor this pathway via mass spectrometry, as the loss of the deuterated methyl group yields a diagnostic mass shift [1]. The C-3 deuterated analog would not track N-dealkylation and is instead suited for studies of C-3 functionalization. Substituting one regioisomer for the other yields fundamentally different and often misleading metabolic fate data.

Metabolic Tracing Reaction Monitoring Synthetic Intermediate

Isotopic Enrichment Specification for Analytical Suitability

For a deuterated compound to serve as a reliable internal standard or metabolic tracer, the isotopic enrichment (atom % D) must be sufficiently high to prevent spectral overlap with the non-deuterated analyte. 4-Bromo-1-(methyl-D3)-1H-pyrazole is typically supplied with an isotopic enrichment specification, often cited as ≥98 atom % D for the CD₃ group . This high enrichment level is comparable to that of established deuterated pyrazole internal standards (e.g., 4-Methyl-1H-pyrazole-3,5-d2, specified at ≥98 atom % D) . In contrast, the non-deuterated 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) contains ~99.985% natural abundance ¹H and cannot provide any isotopic differentiation. Compounds with lower deuterium enrichment (e.g., <95%) or incomplete labeling at the N-methyl position (e.g., d₂ or d₁) introduce significant isotopic crosstalk and quantitative bias in MS assays, necessitating more complex calibration models.

Isotopic Purity Method Validation Quality Control

High-Impact Application Scenarios for 4-Bromo-1-(methyl-D3)-1H-pyrazole


LC-MS/MS Quantitation of 4-Bromo-1-methyl-1H-pyrazole in Biological Matrices

In pharmacokinetic and toxicokinetic studies, 4-Bromo-1-(methyl-D3)-1H-pyrazole is added to plasma, urine, or tissue homogenate samples as a stable isotope-labeled internal standard (SIL-IS) prior to sample preparation. The +3.02 Da mass shift (Evidence Item 1) ensures the deuterated standard co-elutes with the non-deuterated analyte while being distinguishable by the mass spectrometer, enabling accurate correction for matrix effects, extraction recovery, and ion suppression. This application is directly supported by the molecular mass differentiation data .

Metabolic Pathway Elucidation of N-Methyl Pyrazole-Containing Drug Candidates

When a drug candidate containing the 1-methylpyrazole moiety undergoes in vitro or in vivo metabolism studies, 4-Bromo-1-(methyl-D3)-1H-pyrazole can be used as a building block to synthesize the deuterated drug candidate. The N-CD₃ label (Evidence Item 3) allows researchers to specifically track N-demethylation (a common Phase I metabolic pathway) by LC-MS/MS. The loss of the CD₃ group yields a characteristic mass shift, definitively identifying the metabolite. This is impossible to achieve with the non-deuterated or C-3 labeled regioisomer [1].

MS/MS Fragmentation Pathway Confirmation for Pyrazole Analogs

In analytical chemistry and metabolite identification, tandem mass spectrometry (MS/MS) is used to propose structures for unknown peaks. The kinetic isotope effect (KIE = 1.5–1.9) and the retention of cyclic ion structure for 4-bromo-substituted pyrazoles under CID conditions (Evidence Item 2) provide a diagnostic tool. By comparing the fragmentation of the deuterated analog with the non-deuterated parent, researchers can confirm the involvement of the methyl group in fragmentation pathways and differentiate it from regioisomeric or isobaric interferences [2].

Synthesis of Deuterated Drug Candidates with Improved Metabolic Stability

In medicinal chemistry, substituting hydrogen with deuterium at metabolically labile sites (such as an N-methyl group) can leverage the primary kinetic isotope effect to slow oxidative metabolism by cytochrome P450 enzymes. 4-Bromo-1-(methyl-D3)-1H-pyrazole serves as a key synthetic intermediate for incorporating a fully deuterated N-CD₃ group into more complex pyrazole-containing pharmacophores. The high isotopic enrichment (≥98 atom % D) (Evidence Item 4) ensures that the final drug candidate possesses the intended deuterium content necessary to achieve the desired pharmacokinetic modification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(methyl-D3)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.